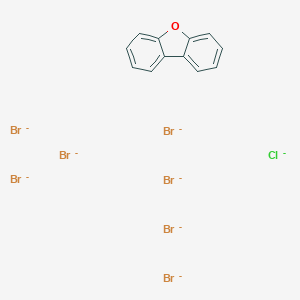

Dibenzofuran, heptabromochloro-

Description

BenchChem offers high-quality Dibenzofuran, heptabromochloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibenzofuran, heptabromochloro- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

107207-37-4 |

|---|---|

Molecular Formula |

C12H8Br7ClO-8 |

Molecular Weight |

763 g/mol |

IUPAC Name |

dibenzofuran;heptabromide;chloride |

InChI |

InChI=1S/C12H8O.7BrH.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;;;;;;;;/h1-8H;8*1H/p-8 |

InChI Key |

ZGHHQGOOCXANJA-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3O2.[Cl-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-].[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Structure and Stability of Mixed Halogenated Dibenzofurans: A Technical Guide

Topic: Molecular Structure and Stability of Mixed Halogenated Dibenzofurans (PXDFs) Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Drug Development Scientists

Executive Summary

Mixed halogenated dibenzofurans (PXDFs), containing both chlorine and bromine substituents, represent a complex class of bicyclic aromatic compounds. Emerging primarily from the combustion of electronic waste containing brominated flame retardants (BFRs) and polyvinyl chloride (PVC), these congeners exhibit unique physicochemical properties distinct from their fully chlorinated (PCDF) or brominated (PBDF) analogs. This guide analyzes their thermodynamic stability, synthetic pathways, and biological interactions, providing a critical reference for researchers assessing their environmental persistence and toxicological impact.

Molecular Architecture and Thermodynamic Stability

The stability of PXDFs is governed by the interplay between bond dissociation energies (BDE) and steric repulsion. Unlike PCDFs, where stability is relatively uniform across isomers, the introduction of bromine atoms introduces significant regioselective instability.

Bond Dissociation Energy (BDE) Analysis

The primary driver of PXDF reactivity is the weaker carbon-bromine bond compared to the carbon-chlorine bond. This difference facilitates preferential debromination under photolytic or metabolic conditions.

| Bond Type | Bond Length (Å) | Bond Dissociation Energy (kJ/mol) | Stability Implication |

| C(sp²)–F | 1.35 | ~485 | Extremely Stable (Rare in PXDFs) |

| C(sp²)–Cl | 1.72 | 397 ± 29 | High thermal persistence |

| C(sp²)–Br | 1.89 | 280–293 | Susceptible to photolysis/metabolism |

| C(sp²)–H | 1.09 | 464 | Baseline aromatic stability |

Steric Strain and Isomer Distribution

The van der Waals radius of Bromine (1.85 Å) is significantly larger than Chlorine (1.75 Å).

-

Bay-Region Interaction: Substitution at the 1, 9, 4, or 6 positions (the "bay" regions) with bromine creates severe steric strain due to repulsion with the oxygen lone pairs or adjacent halogens.

-

Lateral Substitution: The 2, 3, 7, and 8 positions are thermodynamically preferred for bulky halogens. Consequently, 2,3,7,8-substituted PXDFs are not only the most toxicologically active but also among the most thermodynamically stable isomers, favoring their bioaccumulation.

Technical Synthesis Protocol

Target: 2-Bromo-3,7,8-trichlorodibenzofuran Rationale: This congener serves as a model for studying the differential metabolic clearance of Br vs. Cl. Methodology: Palladium-Catalyzed Intramolecular Cyclization (via o-Haloaryl Ethers). This modern approach supersedes the lower-yield Ullmann coupling for asymmetric congeners.

Precursor Synthesis (Workflow)

-

Coupling: Reaction of 2,4,5-trichlorophenol with 1-bromo-2-fluoro-4-nitrobenzene (or similar activated aryl halide) to form the diphenyl ether backbone.

-

Reduction/Sandmeyer: Conversion of the nitro group to a halogen (if necessary) or direct usage of halogenated precursors.

Cyclization Protocol (Step-by-Step)

Note: All steps must be performed under an inert Argon atmosphere.

Reagents:

-

Substrate: 2-bromo-2',4',5'-trichlorodiphenyl ether (1.0 eq)

-

Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

-

Ligand: Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃) (10 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Solvent: Dimethylacetamide (DMAc) (Anhydrous)

Procedure:

-

Preparation: Charge a flame-dried Schlenk flask with the diphenyl ether substrate (1.0 mmol), Pd(OAc)₂ (11 mg), Ligand (28 mg), and K₂CO₃ (276 mg).

-

Solvation: Evacuate and backfill with Argon (3x). Inject anhydrous DMAc (5 mL) via syringe.

-

Activation: Heat the mixture to 130°C in an oil bath with vigorous magnetic stirring.

-

Monitoring: Monitor reaction progress via GC-MS every 2 hours. Look for the molecular ion peak (

) corresponding to the loss of H₂/HX and ring closure. -

Quench: Upon consumption of starting material (typically 6–12 hours), cool to room temperature.

-

Workup: Dilute with diethyl ether, wash with water (3x) and brine (1x). Dry over MgSO₄.[1]

-

Purification: Isolate the product via flash column chromatography (Silica gel, Hexane/DCM gradient).

Validation:

-

GC-MS: Confirm isotopic pattern (characteristic cluster for 1 Br and 3 Cl atoms).

-

¹H-NMR: Verify loss of ortho-protons and shift in aromatic signals.

Synthesis Pathway Visualization

Figure 1: Palladium-catalyzed intramolecular cyclization pathway for PXDF synthesis.

Biological Stability and Toxicology

AhR Binding and Potency

Like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), mixed halogenated congeners exert toxicity by binding to the Aryl Hydrocarbon Receptor (AhR).[2]

-

Binding Affinity: Mixed congeners often exhibit AhR binding affinities equal to or greater than TCDD. The introduction of bromine can increase lipophilicity, enhancing cellular uptake, provided the molecule remains planar.

-

Relative Potency (REP): While official TEFs (Toxic Equivalency Factors) are not fully standardized for all PXDFs, 2,3,7,8-substituted PXDFs are generally assigned a potency factor of 1.0 (comparable to TCDD) in precautionary risk assessments.

Metabolic Stability (CYP450)

Metabolism is the primary detoxification route. The presence of Bromine alters the metabolic fate compared to pure chlorides.

-

Debromination vs. Dechlorination: The weaker C-Br bond makes PXDFs more susceptible to oxidative debromination by Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2).

-

Mechanism: The CYP450 active site (Heme-Iron-Oxo species) attacks the carbon-halogen bond. Because C-Br BDE (280 kJ/mol) < C-Cl BDE (397 kJ/mol), the bromine is preferentially removed or replaced by a hydroxyl group.

Metabolic Pathway Visualization

Figure 2: Differential metabolic pathways of PXDFs mediated by Cytochrome P450.

References

-

Weber, R., & Kuch, B. (2003). Relevance of BFRs and thermal conditions on the formation pathways of brominated and brominated-chlorinated dibenzodioxins and dibenzofurans. Environment International. Link

-

Jay, K., & Stieglitz, L. (1996). Synthesis of mixed halogenated dibenzofurans (X = Cl, Br). Chemosphere.[3][4] Link

-

Luo, Y. R. (2007).[5] Comprehensive Handbook of Chemical Bond Energies.[5] CRC Press.[5] (Source for BDE values). Link

-

World Health Organization (WHO). (2022).[6] Toxic Equivalence Factors (TEFs) for Dioxin-like Compounds. (Context for AhR potency). Link

-

Hestermann, E. V., et al. (2000). Relative Contributions of Affinity and Intrinsic Efficacy to Aryl Hydrocarbon Receptor Ligand Potency.[2][7] Toxicology and Applied Pharmacology. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Relative contributions of affinity and intrinsic efficacy to aryl hydrocarbon receptor ligand potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Insights into the metabolic mechanism of PBDEs catalyzed by cytochrome P450 enzyme 3A4: A QM/MM study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 6. Species differences in specific ligand-binding affinity and activation of AHR: The biological basis for calculation of relative effective potencies and toxic equivalence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Affinities for the aryl hydrocarbon receptor, potencies as aryl hydrocarbon hydroxylase inducers and relative toxicities of polychlorinated biphenyls. A congener specific approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Biotransformation of Heptabromochloro-dibenzofuran in Mammals

An In-Depth Technical Guide

Abstract

Mixed halogenated dibenzo-p-dioxins and dibenzofurans, including heptabromochloro-dibenzofuran (HpBCDF), represent a class of persistent organic pollutants with significant toxicological concern due to their structural similarity to chlorinated dioxins.[1] This guide provides a comprehensive technical overview of the current understanding of the metabolic biotransformation of HpBCDF and related polybrominated/chlorinated dibenzofurans (PBDD/Fs) in mammalian systems. We delve into the toxicokinetic profiles, primary metabolic pathways mediated by Cytochrome P450 enzymes, and the formation of hydroxylated metabolites.[2][3] The narrative synthesizes findings from in vivo and in vitro studies to explain the causal relationships behind experimental designs and outcomes. Detailed, field-proven protocols for animal studies, in vitro metabolism assays using liver microsomes, and advanced analytical techniques for metabolite identification are provided. The guide highlights that while monooxygenation is a key metabolic step, the rate of biotransformation for highly halogenated, 2,3,7,8-substituted congeners is extremely low, leading to significant bioaccumulation and persistence.[2][3] This persistence is a critical factor in their risk assessment, suggesting that the toxic equivalency factors (TEFs) for less persistent chlorinated analogues may underestimate their true exposure risk.[2][4]

Introduction to Heptabromochloro-dibenzofuran (HpBCDF)

Heptabromochloro-dibenzofuran (HpBCDF) is a member of a complex class of compounds known as polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs). These compounds are characterized by a dibenzofuran carbon skeleton substituted with both bromine and chlorine atoms. They are not produced commercially but are formed as unintentional byproducts in thermal and combustion processes, particularly from precursors like brominated flame retardants (BFRs) in the presence of chlorine.[1]

Like their chlorinated and brominated counterparts, mixed halogenated congeners that have a 2,3,7,8-substitution pattern can elicit a spectrum of "dioxin-like" toxic effects.[5] These effects, which include hepatotoxicity, neurotoxicity, and reproductive harm, are primarily mediated through the binding and activation of the cytosolic aryl hydrocarbon (Ah) receptor.[1][6] Due to these shared mechanisms, the World Health Organization (WHO) has incorporated brominated and mixed brominated/chlorinated dioxins into the toxic equivalency factor (TEF) scheme, recommending the use of interim TEFs from their chlorinated analogues for risk assessment purposes.[2][5] However, the toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—can vary significantly based on the specific halogenation pattern, influencing the compound's biological persistence and, consequently, its long-term toxicity.[2][6] Understanding the metabolic biotransformation is therefore critical for accurately assessing the health risks posed by HpBCDF.

Mammalian Toxicokinetics: A Profile of Persistence

The toxicokinetic behavior of HpBCDF and related compounds is defined by high lipophilicity, leading to significant bioaccumulation, primarily in the liver and adipose tissues.[3] The degree and pattern of halogenation are the principal determinants of a congener's metabolic fate and persistence.

2.1 Absorption and Distribution Following oral exposure in mammalian models, 2,3,7,8-substituted polybrominated and mixed bromochloro-dibenzofurans are readily absorbed. However, hepatic uptake ratios tend to be lower than that of the prototypical dioxin 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and generally decrease as the number of bromine substitutions increases.[2][3] For example, in a study using C57BL/6J mice, the hepatic uptake for 2,3,7-tribromo-8-chloro-dibenzofuran (a compound structurally related to HpBCDF) was 42%, compared to 84% for TCDD.[2] Distribution to the brain is minimal, with uptake ratios typically below 0.05%.[2][3]

2.2 Elimination and Biological Half-Life Elimination from the liver for 2,3,7,8-substituted congeners follows first-order kinetics.[2][3] The biological half-life is a direct function of metabolic stability; compounds that are resistant to biotransformation are eliminated very slowly. Studies on various brominated dibenzofurans show that half-lives increase with the degree of bromination.

| Compound | Number of Halogen Atoms | Hepatic Half-Time (Days) in Mice |

| 2,3,7-tribromo-8-chloro-DF (TrBCDF) | 4 (3 Br, 1 Cl) | 5.6 |

| 2,3,7,8-tetrabromo-DF (TeBDF) | 4 (4 Br) | 8.8 |

| 2,3,7,8-tetrachloro-DD (TCDD) | 4 (4 Cl) | 8.7 |

| 1,2,3,7,8-pentabromo-DF (PeBDF) | 5 (5 Br) | 13.0 |

| Table 1: Comparative hepatic elimination half-times of 2,3,7,8-substituted dibenzofurans and TCDD in C57BL/6J mice. Data synthesized from a 2024 study, highlighting the influence of halogenation on persistence.[2][3] |

Given that HpBCDF has eight halogen atoms, its half-life is predicted to be exceptionally long, contributing to a high potential for bioaccumulation. The slow elimination of these compounds suggests that their exposure risk may be underestimated by current TEF values, which are based on less persistent chlorinated analogues.[2]

Core Metabolic Pathways

Biotransformation is a metabolic process, occurring primarily in the liver, that chemically alters substances to facilitate their excretion.[7] For compounds like HpBCDF, this process is generally slow and inefficient. Metabolism is broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.[7]

Phase I Metabolism: Cytochrome P450-Mediated Monooxygenation

The primary and rate-limiting step in the metabolism of dibenzofurans is Phase I monooxygenation, catalyzed by the Cytochrome P450 (CYP) enzyme superfamily located in the endoplasmic reticulum of hepatocytes.[2][7][8]

-

Reaction: The core reaction involves the insertion of a single oxygen atom into the aromatic ring structure, resulting in the formation of a hydroxylated metabolite (-OH group).[2][3] This reaction increases the polarity of the molecule.

-

Enzyme System: This process is dependent on NADPH as a cofactor to reduce the heme iron of the CYP enzyme, enabling the activation of molecular oxygen.[7][9]

-

Metabolite Formation: For all studied brominated and mixed bromochloro-dibenzofurans, the principal metabolites detected in vivo are monohydroxylated products.[2][3] For HpBCDF, this would result in the formation of various isomers of monohydroxy-heptabromochloro-dibenzofuran.

The efficiency of this metabolic step is profoundly influenced by the substitution pattern. The presence of halogens at all four lateral positions (2, 3, 7, and 8) sterically hinders the CYP enzyme's access to the aromatic rings, drastically reducing the rate of metabolism.[6] This is the primary reason for the high persistence of these congeners.

Phase II Metabolism: Conjugation for Excretion

Following Phase I hydroxylation, the newly introduced hydroxyl group serves as a handle for Phase II conjugation reactions.[7] While direct evidence for HpBCDF is lacking, established xenobiotic metabolism pathways suggest that the hydroxylated metabolites would undergo conjugation with endogenous hydrophilic molecules, such as:

-

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Catalyzed by sulfotransferases (SULTs).

These reactions further increase the water solubility of the metabolites, rendering them inactive and facilitating their elimination from the body via urine or feces.[7] However, because the initial Phase I hydroxylation is so slow for compounds like HpBCDF, the overall contribution of metabolism to its elimination is minimal compared to passive partitioning.[2]

Caption: Proposed metabolic pathway for HpBCDF in mammals.

Data Summary: Quantifying Metabolic Inefficiency

The limited extent of biotransformation for highly halogenated dibenzofurans is evident when comparing the quantity of metabolites to the parent compound in tissues.

| Compound | Degree of Halogenation | Metabolite-to-Parent (M/P) Ratio in Liver |

| TrBDF (non-2,3,7,8) | 3 Br | 0.27 |

| TeBDF (2,3,7,8) | 4 Br | 0.78 x 10⁻³ to 1.5 x 10⁻³ |

| TrBCDF (2,3,7,8) | 3 Br, 1 Cl | 0.83 x 10⁻⁴ to 4.5 x 10⁻⁴ |

| PeBDF (2,3,7,8) | 5 Br | 3.5 x 10⁻⁵ to 5.1 x 10⁻⁵ |

| Table 2: Metabolite-to-Parent (M/P) concentration ratios in mouse liver 1 day post-exposure. The drastically lower ratios for 2,3,7,8-substituted compounds highlight their extreme resistance to metabolism.[2] |

These data strongly indicate that as the number of halogen substituents increases on the 2,3,7,8-positions, the compound becomes progressively more resistant to metabolic breakdown.[2] For HpBCDF, with eight such substituents, the M/P ratio is expected to be exceedingly low.

Experimental Methodologies: A Guide for Researchers

Investigating the metabolism of HpBCDF requires specialized experimental and analytical protocols designed to handle persistent, lipophilic compounds and detect trace levels of metabolites.

In Vivo Toxicokinetic Studies

Rationale: In vivo studies using animal models are essential for understanding the complete ADME profile of a compound in a whole biological system, providing key data on tissue distribution, bioaccumulation, and elimination half-life. The C57BL/6J mouse strain is a relevant model as it has been used in toxicokinetic studies of other dioxin-like compounds.[2]

Protocol: Mouse Oral Exposure Study

-

Animal Model: C57BL/6J mice, housed under controlled conditions. All procedures must be approved by an Institutional Animal Care and Use Committee.[2]

-

Compound Preparation: Dissolve HpBCDF in a suitable vehicle (e.g., corn oil/acetone mixture) for oral administration.

-

Dosing: Administer a single oral dose of HpBCDF via gavage. Include a vehicle-only control group.

-

Time Points: Euthanize cohorts of mice at various time points post-dosing (e.g., 1, 4, 8, 16, 32 days) to establish a kinetic profile.

-

Sample Collection: At each time point, collect key tissues, including liver, adipose tissue, plasma, and brain. Record tissue weights. All sample handling should occur under yellow light to prevent photolytic degradation of halogenated compounds.[3]

-

Sample Processing & Extraction:

-

Homogenize tissues (e.g., liver) in a suitable buffer.

-

Spike with an appropriate internal standard (e.g., ¹³C-labeled analogue).

-

Perform liquid-liquid extraction with an organic solvent (e.g., hexane/diethyl ether).

-

Separate the organic and aqueous layers. The parent compound will be in the organic phase.

-

To isolate potential phenolic metabolites, perform a back-extraction of the organic phase with a basic solution (e.g., KOH). Acidify the basic solution and re-extract with an organic solvent.

-

-

Analysis: Analyze the extracts using methods described in Section 5.3.

-

Data Calculation: Determine the concentration of parent compound and metabolites in each tissue. Calculate the percentage of the administered dose in each organ and the biological half-life in the liver using first-order elimination kinetics.[2]

Caption: Experimental workflow for in vivo toxicokinetic studies.

In Vitro Metabolism Assays

Rationale: In vitro systems, such as hepatic (liver) microsomes, are used to isolate and study Phase I metabolic activity in a controlled environment.[10][11] They are rich in CYP enzymes and allow for the determination of key kinetic parameters (Vmax, Km) and the generation of metabolites for structural identification without the complexity of a whole animal.[10][12]

Protocol: Hepatic Microsomal Incubation

-

Reagents:

-

Pooled hepatic microsomes (human, rat, or mouse).

-

HpBCDF stock solution in a suitable solvent (e.g., DMSO).

-

NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P-dehydrogenase).

-

Phosphate buffer (e.g., 0.1 M, pH 7.4).

-

-

Incubation Setup:

-

In a microcentrifuge tube, pre-warm a mixture of microsomes, buffer, and HpBCDF to 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Include negative controls: one without microsomes and one without the NADPH system to ensure metabolism is enzyme- and cofactor-dependent.

-

-

Reaction & Termination: Incubate at 37°C with shaking for a set time (e.g., 60 minutes). Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

-

Sample Preparation: Centrifuge to pellet the protein. Collect the supernatant containing the parent compound and any metabolites formed.

-

Analysis: Analyze the supernatant using LC-MS/MS (as described below) to identify and quantify the depletion of the parent compound and the formation of hydroxylated products.

Analytical Methods for Metabolite Identification

Rationale: The unambiguous identification and quantification of HpBCDF and its metabolites in complex biological matrices require highly sensitive and specific analytical techniques. Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard for analyzing these persistent halogenated compounds.[4][13]

Protocol: Sample Cleanup and GC-HRMS Analysis

-

Extraction: Perform extraction as described in the in vivo or in vitro protocols.

-

Cleanup (Critical Step): Sample extracts contain numerous interfering compounds (e.g., lipids) that must be removed.[14] This is a multi-step process:

-

Acid/Base Silica Column Chromatography: Use a multi-layer silica gel column to remove lipids and other bulk interferences.

-

Alumina Column Chromatography: Further fractionates the sample to isolate the dibenzofuran class of compounds.

-

-

Derivatization (for Metabolites): To analyze hydroxylated metabolites by GC, the polar -OH group must be derivatized to make it volatile. A common agent is diazomethane (or TMSD) to convert the hydroxyl group to a methoxy group (-OCH₃).[2]

-

GC-HRMS Analysis:

-

Instrument: High-resolution gas chromatograph coupled to a high-resolution mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms) is used to separate congeners based on their boiling points.

-

Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to look for the specific isotopic patterns of heptabromochloro-dibenzofuran and its methoxylated metabolite. The high resolution allows for precise mass measurements, distinguishing the target analytes from background interference.

-

-

Confirmation: A compound is positively identified by comparing its retention time and its isotopic ion ratio to those of an authentic analytical standard.

Caption: Analytical workflow for HpBCDF metabolite identification.

Toxicological Implications and Future Directions

The metabolic profile of HpBCDF is intrinsically linked to its toxicity. The extremely slow rate of biotransformation is the primary cause of its long biological half-life and high potential for bioaccumulation.[2][6] This persistence means that even low levels of chronic exposure can lead to the build-up of a significant body burden over time, posing a long-term health risk. The parent compound, not its metabolites, is considered the primary agent responsible for eliciting Ah-receptor-mediated toxic effects.[6] In this context, metabolism represents a detoxification pathway, however inefficient.[6]

Knowledge Gaps and Future Research:

-

Congener-Specific Data: There is a significant lack of experimental data specifically for heptabromochloro-dibenzofuran. Research is needed to confirm that its metabolic profile aligns with predictions based on related, lower-halogenated compounds.

-

CYP Isoform Identification: While the CYP superfamily is implicated, the specific isoforms responsible for the limited metabolism of HpBCDF are unknown. Studies with recombinant human CYP enzymes could pinpoint which enzymes have activity towards this substrate.

-

Metabolite Toxicity: The biological activity and toxicity of the hydroxylated metabolites of HpBCDF have not been evaluated. While typically less toxic, some hydroxylated metabolites of other persistent pollutants have been shown to have endocrine-disrupting activities.

Conclusion

The metabolic biotransformation of heptabromochloro-dibenzofuran in mammals is an exceedingly slow process, dominated by a minor pathway of Cytochrome P450-mediated monooxygenation to form hydroxylated metabolites. Its highly halogenated, 2,3,7,8-substituted structure renders it highly resistant to enzymatic attack, leading to profound biological persistence and a high capacity for bioaccumulation. The experimental and analytical protocols outlined in this guide provide a robust framework for future research into this and other mixed halogenated environmental contaminants. A deeper understanding of these metabolic pathways is essential for refining risk assessment models and protecting human health.

References

- Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice - MDPI. (2024-09-07).

- Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC.

- The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed.

- Polybrominated dibenzo-p-dioxins and dibenzofurans: literature review and health assessment. - ResearchGate.

- Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed.

- Metabolism of Polychlorinated Dibenzo-P-Dioxins by Cytochrome P450 BM-3 and Its Mutant.

- analytical methods - Agency for Toxic Substances and Disease Registry | ATSDR.

- Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice - ResearchGate. (2024-09-02).

- Metabolic transformation of environmentally-relevant brominated flame retardants in Fauna : A review - Diva-portal.org. (2022-12-05).

- ANALYTICAL METHODS - Toxicological Profile for Hexachlorobenzene - NCBI Bookshelf.

- Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase - PMC.

- Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC.

- The toxicokinetics and metabolism of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) and their relevance for toxicity - PubMed.

- Cytochrome P450-mediated metabolism of vitamin D - PubMed.

- Development of an analytical method to detect metabolites of nitrofurans.

- Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf - NIH.

- Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System - MDPI. (2021-11-10).

- Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI) - MDPI.

- In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed.

- Analytical strategies for identifying drug metabolites - PubMed.

- Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC.

- Application of In Vitro Metabolism Activation in High-Throughput Screening - MDPI.

- An in vitro approach to detect metabolite toxicity due to CYP3A4-dependent bioactivation of xenobiotics - PubMed.

- Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed.

- Metabolic perspectives on in vitro toxicity tests - PubMed.

Sources

- 1. The toxicity of brominated and mixed-halogenated dibenzo-p-dioxins and dibenzofurans: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Toxicity comparison of chlorinated and brominated dibenzo-p-dioxins and dibenzofurans in industrial source samples by HRGC/HRMS and enzyme immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polybrominated Dibenzo-p-Dioxins, Dibenzofurans, and Biphenyls: Inclusion in the Toxicity Equivalency Factor Concept for Dioxin-Like Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The toxicokinetics and metabolism of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) and their relevance for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro metabolism of benzo[a]pyrene and dibenzo[def,p]chrysene in rodent and human hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Metabolic perspectives on in vitro toxicity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Methodological & Application

Application Note: Quantitative Analysis of Dibenzofuran and Heptabromochloro-dibenzofuran using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For: Researchers, scientists, and drug development professionals engaged in the trace-level quantification of halogenated aromatic compounds.

Introduction: The Analytical Imperative for Mixed Halogenated Dibenzofurans

Dibenzofurans and their halogenated derivatives are a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern. While polychlorinated and polybrominated dibenzofurans are well-studied, the emergence of mixed halogenated species, such as heptabromochloro-dibenzofurans (HBCDFs), presents a formidable analytical challenge.[1] These compounds can be formed during combustion processes where both bromine and chlorine sources are present.[1][2] The vast number of potential congeners, coupled with a scarcity of analytical standards and the complexity of environmental matrices, necessitates highly sensitive and selective analytical methodologies.[1]

This application note provides a comprehensive, field-proven protocol for the development of robust calibration curves for the quantification of a model dibenzofuran and a representative heptabromochloro-dibenzofuran congener. We will delve into the rationale behind experimental choices, from the selection of analytical standards and internal standards to the optimization of Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) parameters. The use of GC-MS/MS is particularly advantageous for this application as it offers enhanced selectivity and sensitivity through Multiple Reaction Monitoring (MRM), which is crucial for differentiating target analytes from complex sample matrices.[1][3]

Foundational Principles: Ensuring Methodological Integrity

The successful quantification of trace-level analytes hinges on a meticulously validated analytical method. The cornerstone of this validation is the calibration curve, which establishes the relationship between the instrumental response and the concentration of the analyte.[4] For the complex analysis of mixed halogenated compounds, an isotope dilution approach is the gold standard.[5] This technique involves the use of a stable isotopically labeled (SIL) internal standard, which is chemically identical to the analyte but has a different mass.[6] The SIL internal standard is added to all samples, standards, and blanks at a known concentration, allowing for the correction of variations in sample preparation, injection volume, and instrument response.[7][8]

Selection of Analytical and Internal Standards: The Linchpin of Accuracy

The accuracy of the quantification is directly dependent on the purity and availability of analytical standards. For this protocol, we will utilize a certified reference standard of dibenzofuran. The quantification of heptabromochloro-dibenzofuran is more challenging due to the limited commercial availability of specific congeners. In such cases, a well-characterized, synthesized standard is often necessary. While a detailed synthesis protocol is beyond the scope of this application note, several synthetic routes for mixed halogenated dibenzofurans have been reported. For the purposes of this guide, we will assume the availability of a purified heptabromochloro-dibenzofuran standard.

The choice of the SIL internal standard is equally critical. Ideally, a ¹³C-labeled analog of each target analyte should be used. For dibenzofuran, ¹³C₁₂-Dibenzofuran is commercially available. For heptabromochloro-dibenzofuran, a ¹³C₁₂-labeled heptabromodibenzofuran or a closely related polybrominated dibenzofuran can serve as a suitable surrogate, provided its chromatographic behavior and ionization efficiency are similar to the target analyte. The key is to select an internal standard that will co-elute with the analyte and experience similar matrix effects.[7][9]

Experimental Workflow: From Standard Preparation to Data Acquisition

The following sections provide a detailed, step-by-step protocol for the preparation of calibration standards and the subsequent analysis by GC-MS/MS.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Dibenzofuran | Certified Reference Material | Major Chemical Supplier |

| Heptabromochloro-dibenzofuran | Analytical Standard | Specialty Chemical Supplier or Synthesized |

| ¹³C₁₂-Dibenzofuran | ≥99% Isotopic Purity | Specialty Chemical Supplier |

| ¹³C₁₂-Heptabromodibenzofuran | ≥99% Isotopic Purity | Specialty Chemical Supplier |

| Toluene | Pesticide Residue Grade | Major Chemical Supplier |

| Nonane | High Purity | Major Chemical Supplier |

| Volumetric Flasks (Class A) | Various Sizes | Laboratory Glassware Supplier |

| Micropipettes (Calibrated) | Various Ranges | Laboratory Equipment Supplier |

| Autosampler Vials with Inserts | 2 mL, Amber | Laboratory Consumables Supplier |

Preparation of Stock and Working Solutions

Causality: The preparation of accurate and precise calibration standards is fundamental to the entire quantitative analysis. Serial dilutions from a concentrated stock solution are performed to minimize weighing errors and ensure consistency across the calibration range. The use of a non-volatile solvent like nonane is often preferred for the final standards to prevent evaporation and concentration changes.

Protocol:

-

Primary Stock Solutions (1 µg/mL):

-

Accurately weigh approximately 1 mg of each native standard (Dibenzofuran, Heptabromochloro-dibenzofuran) and each SIL internal standard (¹³C₁₂-Dibenzofuran, ¹³C₁₂-Heptabromodibenzofuran) into separate 10 mL volumetric flasks.

-

Dissolve the standards in toluene and bring to volume. These are the Primary Stock Solutions.

-

-

Intermediate Stock Solutions (100 ng/mL):

-

Pipette 1 mL of each Primary Stock Solution into separate 10 mL volumetric flasks.

-

Dilute to volume with toluene to create the Intermediate Stock Solutions.

-

-

Internal Standard Spiking Solution (10 ng/mL):

-

Combine 1 mL of each SIL Intermediate Stock Solution into a single 10 mL volumetric flask.

-

Dilute to volume with nonane. This is the Internal Standard Spiking Solution.

-

Preparation of Calibration Curve Standards

Protocol:

-

Prepare a series of at least five calibration standards by serial dilution of the native Intermediate Stock Solutions with nonane. The concentration range should bracket the expected concentration of the analytes in the samples.

-

To each calibration standard, add a fixed amount of the Internal Standard Spiking Solution. For example, add 10 µL of the 10 ng/mL Internal Standard Spiking Solution to 90 µL of each native calibration standard to achieve a final internal standard concentration of 1 ng/mL.

-

The final concentrations of the native standards in the calibration curve might typically range from 0.1 ng/mL to 50 ng/mL.

| Calibration Level | Concentration of Native Standards (ng/mL) |

| 1 | 0.1 |

| 2 | 0.5 |

| 3 | 2.5 |

| 4 | 10 |

| 5 | 50 |

GC-MS/MS Instrumentation and Parameters

Causality: The choice of a GC column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase provides good separation for a wide range of semi-volatile organic compounds. A temperature program is optimized to ensure adequate separation of the analytes from potential interferences while minimizing run time. The use of Multiple Reaction Monitoring (MRM) in the MS/MS detector provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

Instrument: Agilent 7890 GC coupled to an Agilent 7010 Triple Quadrupole GC/MS system or equivalent.[3][10]

GC Parameters:

| Parameter | Value |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector | Split/Splitless, 280°C |

| Injection Volume | 1 µL, Splitless |

| Carrier Gas | Helium, Constant Flow at 1.2 mL/min |

| Oven Program | Initial 150°C for 1 min, ramp at 10°C/min to 320°C, hold for 10 min |

MS/MS Parameters:

| Parameter | Value |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Collision Gas | Nitrogen |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions (Example):

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Dibenzofuran | 168.1 | 139.1 | 20 |

| ¹³C₁₂-Dibenzofuran | 180.1 | 151.1 | 20 |

| Heptabromochloro-dibenzofuran | Dependent on specific isomer | To be determined empirically | To be determined empirically |

| ¹³C₁₂-Heptabromodibenzofuran | Dependent on specific isomer | To be determined empirically | To be determined empirically |

Note: The specific MRM transitions and collision energies for heptabromochloro-dibenzofuran and its internal standard must be optimized by infusing the pure standards into the mass spectrometer.

Data Analysis and Calibration Curve Construction

Causality: The use of the response factor (RF), which is the ratio of the analyte peak area to the internal standard peak area, normalizes the data and corrects for variations. The calibration curve is constructed by plotting the response factor against the concentration of the native standard. A linear regression analysis is then applied to this data to determine the equation of the line, which is subsequently used to calculate the concentration of the analyte in unknown samples.

Protocol:

-

Data Acquisition: Inject the prepared calibration standards in a randomized order to minimize any systematic bias.

-

Peak Integration: Integrate the chromatographic peaks for each native analyte and its corresponding SIL internal standard.

-

Response Factor Calculation: For each calibration level, calculate the Response Factor (RF) using the following equation:

RF = (Peak Area of Analyte) / (Peak Area of Internal Standard)

-

Calibration Curve Construction: Plot the RF (y-axis) against the known concentration of the native standard (x-axis).

-

Linear Regression: Perform a linear regression on the calibration curve data to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value of ≥ 0.995 is generally considered acceptable for good linearity.

-

Quantification of Unknowns: Analyze the unknown samples that have been spiked with the same amount of the Internal Standard Spiking Solution. Calculate the RF for the analyte in the unknown sample and use the equation from the linear regression to determine the concentration of the analyte.

Concentration of Analyte = (RF_unknown - c) / m

Where:

-

RF_unknown is the response factor of the analyte in the unknown sample

-

c is the y-intercept of the calibration curve

-

m is the slope of the calibration curve

-

Visualization of the Experimental Workflow

Sources

- 1. Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/Fs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. From a glimpse into the key aspects of calibration and correlation to their practical considerations in chemical analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. Insights Influencing the Selection of Stable Isotopically Labeled Internal Standards (SIL-ISs) for LC-MS/MS Quantitative Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. welchlab.com [welchlab.com]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Solvent Selection for Heptabromochloro-dibenzofuran Cleanup

Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding solvent selection for the cleanup of heptabromochloro-dibenzofuran (HpBCDF). Efficient sample cleanup is paramount for accurate quantification of these persistent and highly toxic compounds, which are often present at trace levels in complex matrices.[1][2] This document is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your own laboratory workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary objective of solvent selection in the cleanup of heptabromochloro-dibenzofuran samples?

The primary objective is to achieve selectivity : the effective separation of the target HpBCDF congeners from a multitude of interfering compounds present in the initial sample extract.[1] Solvents are chosen to perform two main functions during column chromatography cleanup:

-

Wash/Elute Interferences: To wash away compounds that could interfere with detection (e.g., lipids, oils, other organic matter) while ensuring the HpBCDFs remain bound to the chromatographic stationary phase (the sorbent).

-

Selectively Elute the Analyte: To subsequently elute the retained HpBCDFs from the sorbent into a clean fraction, leaving behind more strongly retained impurities.

An optimal solvent scheme maximizes the recovery of the target analyte while minimizing the presence of interfering substances in the final extract, which is crucial for sensitive analysis by methods like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC-HRMS).[3]

Q2: How does solvent polarity guide the selection process for different cleanup stages?

Solvent polarity is the most critical factor. The principle of "like dissolves like" is fundamental, but in chromatography, it's about the competition between the analyte, the solvent (mobile phase), and the sorbent (stationary phase).

-

For Non-Polar Sorbents (e.g., C18): This is less common for this specific cleanup but follows reverse-phase principles.

-

For Polar Sorbents (e.g., Silica Gel, Florisil®): This is the standard approach.[4][5]

-

Loading & Washing: A non-polar solvent, such as hexane , is used to load the sample extract onto the column and wash away non-polar interferences like aliphatic hydrocarbons.[6] The polar HpBCDFs will have a stronger affinity for the polar silica surface and will be retained.

-

Elution: To elute the HpBCDFs, the polarity of the mobile phase must be increased. This is done by introducing a more polar solvent. A common strategy is to use solvent mixtures, such as dichloromethane/hexane , to achieve a finely-tuned polarity that is strong enough to displace the HpBCDFs but weak enough to leave more polar interferences on the column.[7][8]

-

Q3: What makes solvents like hexane, dichloromethane, and toluene staples in dioxin/furan analysis?

These three solvents represent a range of polarities and chemical properties that are ideally suited for the multi-stage cleanup required for polyhalogenated aromatic compounds like HpBCDF.

| Solvent | Polarity Index | Boiling Point (°C) | Primary Role in HpBCDF Cleanup | Rationale |

| Hexane | 0.1 | 69 | Loading & Wash Solvent | Its low polarity makes it excellent for dissolving the initial extract and removing non-polar matrix components (e.g., oils, greases) from polar adsorbents like silica or Florisil® without prematurely eluting the target analytes.[4] |

| Dichloromethane (DCM) | 3.1 | 40 | Elution Solvent (often in a mixture) | As a more polar solvent, it is effective at disrupting the interaction between the analytes and the polar sorbent surface. It is often mixed with hexane to create an eluent of intermediate polarity for fractionating compounds.[7][8] |

| Toluene | 2.4 | 111 | Strong Elution Solvent (especially for carbon) | Toluene has a unique ability to elute planar molecules like dioxins and furans from activated carbon sorbents, which strongly retain them. This step is often performed in the reverse direction of the column to minimize solvent volume.[7][9] |

Troubleshooting Guide: Common Issues in HpBCDF Cleanup

Problem: My analyte recovery is consistently low.

Possible Cause 1: The elution solvent is not strong enough. Your target HpBCDFs may be irreversibly adsorbed to the cleanup column because the solvent used for elution lacks the required polarity or specific chemical affinity to displace them. This is particularly common with highly active sorbents like activated carbon.[10]

-

Solution:

-

Increase Eluent Polarity: For silica-based columns, incrementally increase the percentage of the more polar solvent in your elution mixture. For example, if a 25% dichloromethane in hexane solution fails to provide good recovery, try a 50% mixture.[6]

-

Switch to a Stronger Solvent: For activated carbon columns, a non-polar wash with hexane followed by a dichloromethane/hexane mixture is typically used to remove interferences like PCBs. The highly planar dioxins and furans are then eluted with a strong solvent like toluene.[4][7] If recovery is low, ensure your toluene elution step is sufficient in volume and that the flow rate is slow enough to allow for complete desorption.

-

Possible Cause 2: The analyte was lost during the wash step. If your wash solvent is too polar, it may "break through" and elute the HpBCDFs along with the interferences you are trying to remove.

-

Solution:

-

Verify Wash Solvent Polarity: The primary wash solvent should be non-polar, such as hexane.

-

Collect and Analyze Wash Fractions: During method development, collect the wash eluate in separate fractions and analyze them. If you detect your target analyte in these fractions, your wash solvent is too strong, and you should switch to a less polar alternative.

-

Problem: The final extract is not clean, showing significant matrix interference during analysis.

Possible Cause 1: The wash step is insufficient or the wash solvent is too weak. Non-polar interferences from the original matrix (e.g., lipids, hydrocarbons) were not effectively removed and have carried through to the final fraction.

-

Solution:

-

Increase Wash Volume: Try passing a larger volume of your non-polar wash solvent (e.g., hexane) through the column before beginning the elution of your target fraction.

-

Incorporate a Multi-Layer Silica Column: Use a multi-layer silica gel column, which can contain layers of acid-modified, base-modified, and silver nitrate-impregnated silica.[9][11][12] These layers work together to trap a wide range of interferences. For example, sulfuric acid-impregnated silica is excellent for retaining oxidizable and aromatic compounds.

-

Possible Cause 2: The sorbent material is overloaded. You have loaded too much sample extract onto the column, exceeding its capacity to retain all the interfering compounds. This leads to co-elution with your target analyte.

-

Solution:

-

Reduce Sample Loading: Dilute the initial extract or simply load a smaller volume onto the cleanup column.

-

Increase Sorbent Mass: Re-pack the column with a larger amount of the sorbent material (e.g., silica gel, Florisil®, activated carbon) to increase its retention capacity.[7]

-

Experimental Protocols & Workflows

Workflow for Multi-Stage HpBCDF Cleanup

This workflow represents a robust, commonly employed strategy for cleaning up complex environmental or biological samples prior to HRGC-HRMS analysis.[4][7][9]

Caption: General workflow for HpBCDF sample preparation.

Protocol: Activated Carbon Silica Gel Column Cleanup

This protocol is adapted from methodologies designed for the cleanup of dioxins and furans.[4][7]

1. Column Preparation:

-

Prepare a glass chromatography column packed with activated carbon dispersed on silica gel. The amount of sorbent depends on the expected sample matrix load but can range from 0.2 g to 1.0 g.[7]

2. Column Conditioning:

-

Pre-elute the column with 50 mL of toluene, followed by 50 mL of hexane. Allow the solvent to drain to the top of the column packing, ensuring it does not go dry.

3. Sample Loading:

-

The sample extract, typically from a prior cleanup step like a multi-layer silica column, should be concentrated and solvent-exchanged into hexane.

-

Carefully load the hexane extract onto the column.

4. Wash Step (Interference Removal):

-

Elute the column with 100 mL of 25% dichloromethane in hexane (v/v). This fraction will contain interfering compounds such as polychlorinated biphenyls (PCBs) and can be collected for separate analysis or discarded.[7]

-

Follow with a 50 mL wash of pure hexane to remove any remaining dichloromethane.

5. Analyte Elution (HpBCDF Fraction):

-

Invert the column.

-

Elute the column in the reverse direction with 100-150 mL of hot toluene. This step specifically targets the planar HpBCDFs that are strongly adsorbed to the carbon.[7][9]

-

Collect this toluene fraction, which contains your purified analytes.

6. Final Concentration:

-

Carefully concentrate the toluene fraction using a rotary evaporator or a gentle stream of nitrogen.

-

Solvent exchange into a small, precise volume of a high-boiling point solvent (e.g., nonane) containing a recovery standard before injection into the GC-MS.

Solvent Selection Decision Logic

Caption: Decision tree for solvent selection based on sorbent type.

References

- Optimization of simplified activated carbon-silica gel reversible columns cleanup methods for analysis of 29 hazardous dioxins. Organohalogen Compounds.

- Determination of polychlorinated, polybrominated and brominated/chlorinated dibenzo-p-dioxins and dibenzofurans in ambient air. U.S. Environmental Protection Agency.

- Dioxin Databases, Methods and Tools. U.S. Environmental Protection Agency.

- Dioxin and PCB analysis. FUJIFILM Wako Chemicals.

- Rapid clean-up for determination of PCDD/Fs using a multi-layer silica gel column connected to a dual-layer reversible carbon column.

- Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. PMC.

- Dioxin & Furan Analysis. Alpha Analytical.

- Polychlorinated dibenzo-p-dioxins and furans: methods of analysis, distribution in the Moscow region and application of biotesting methods to them. E3S Web of Conferences.

-

Florisil Cleanup-EPA Method 3620B. Georgia EPD. [Link]

-

Method 3620C: Florisil Cleanup. U.S. Environmental Protection Agency. [Link]

-

Research breakthrough could cleanse soil, sediment and water pollution. Michigan State University AgBioResearch. [Link]

-

Accelerated solvent extraction of dioxins sequestered in activated carbon: A response surface methodology-based optimization. ResearchGate. [Link]

-

Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges. Journal of Chromatographic Science. [Link]

-

multi-layer silica gel column for cleanup in PCBs analysis. ResearchGate. [Link]

-

A Novel Method for the Analysis of Coplanar Polychlorinated Biphenyls (PCBs) in Environmental Samples. Simon Fraser University. [Link]

-

Multi-layer silica gel column/alumina column set. ResearchGate. [Link]

-

Microwave Assisted Extraction of Dioxins and Furans Compared to Soxhlet. Milestone Inc. [Link]

Sources

- 1. Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alphalab.com [alphalab.com]

- 3. epa.gov [epa.gov]

- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 5. epa.gov [epa.gov]

- 6. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 7. dioxin20xx.org [dioxin20xx.org]

- 8. Cleanup of environmental sample extracts using Florisil solid-phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Validation & Comparative

Navigating the Analytical Frontier: A Comparison Guide for the Cross-Validation of Heptabromochloro-dibenzofuran with PBDF Standards

For researchers, scientists, and drug development professionals dedicated to the rigorous standards of environmental and toxicological analysis, the accurate quantification of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDDs/PXDFs) presents a formidable challenge. Among these, heptabromochloro-dibenzofuran stands as a compound of significant interest due to its potential toxicity, which is believed to be comparable to or even greater than its chlorinated counterparts.[1] The analytical complexity is further compounded by the sheer number of possible congeners and a significant lack of commercially available certified reference materials (CRMs).[1]

This guide provides an in-depth, objective comparison of methodologies for the cross-validation of heptabromochloro-dibenzofuran data, with a core focus on leveraging polybrominated dibenzofuran (PBDF) standards as a viable alternative for quantification. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and trustworthiness in your analytical workflows.

The Imperative for Accurate Quantification: Understanding the Toxicological Significance

Polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs) are notorious for their adverse health effects. To assess the risk of complex mixtures of these compounds, the concept of Toxic Equivalency Factors (TEFs) was developed. While TEFs are well-established for many chlorinated and some brominated congeners, they are not yet assigned for mixed halogenated compounds like heptabromochloro-dibenzofuran. However, emerging research indicates that mixed halogenated dioxins and furans exhibit similar, and in some cases, even higher, biological activity compared to their chlorinated analogues. This underscores the critical need for robust analytical methods capable of producing reliable quantitative data to inform accurate risk assessments.

The Gold Standard: Isotope Dilution Mass Spectrometry

The consensus in the scientific community points to isotope dilution mass spectrometry (IDMS) as the most accurate and reliable technique for the quantification of trace-level organic contaminants, including PXDFs. This method involves the addition of a known amount of an isotopically labeled analog of the target analyte (an internal standard) to the sample prior to extraction and analysis. The fundamental principle is that the labeled standard behaves identically to the native analyte throughout the entire analytical process, thus compensating for any losses during sample preparation and variations in instrument response.

Due to the scarcity of specific CRMs for compounds like heptabromochloro-dibenzofuran, the use of a structurally similar, isotopically labeled compound as a surrogate standard is a widely accepted and scientifically sound approach. In this context, ¹³C-labeled PBDFs serve as excellent surrogates.

Comparative Analysis of Analytical Approaches

The primary analytical challenge in the analysis of heptabromochloro-dibenzofuran lies in achieving both high sensitivity and selectivity. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) has emerged as the technique of choice, offering significant advantages over traditional high-resolution mass spectrometry (HRMS) in terms of accessibility and operational cost, without compromising analytical performance.

| Parameter | GC-HRMS | GC-MS/MS | Justification for PXDF Analysis |

| Selectivity | High (based on accurate mass) | Very High (based on precursor-product ion transitions) | GC-MS/MS offers superior selectivity by monitoring specific fragmentation patterns, which is crucial for differentiating target analytes from complex matrix interferences often encountered in environmental and biological samples.[1] |

| Sensitivity | Very High | Comparable to HRMS, often with lower background noise | Modern GC-MS/MS instruments can achieve detection limits in the low picogram to femtogram range, which is essential for the trace-level quantification of PXDFs. |

| Cost & Accessibility | High initial investment and maintenance costs | Lower initial investment and operational costs | The wider availability and lower cost of GC-MS/MS instrumentation make it a more practical choice for a broader range of laboratories. |

| Robustness | Requires specialized expertise for operation and maintenance | More user-friendly and robust for routine analysis | The operational simplicity of GC-MS/MS facilitates higher sample throughput and reduces the potential for operator-dependent variability. |

Table 1: Comparison of High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for the Analysis of Heptabromochloro-dibenzofuran.

Experimental Workflow for Cross-Validation

The following diagram and protocol outline a comprehensive workflow for the cross-validation of heptabromochloro-dibenzofuran data using ¹³C-labeled PBDF standards.

Caption: Workflow for the cross-validation of heptabromochloro-dibenzofuran.

Detailed Experimental Protocol

1. Sample Preparation and Extraction

-

Objective: To extract the target analytes from the sample matrix while minimizing the loss of both the native and surrogate standards.

-

Procedure:

-

Accurately weigh a homogenized sample aliquot.

-

Spike the sample with a known concentration of a ¹³C-labeled PBDF surrogate standard solution (e.g., a mixture of ¹³C-labeled tetra- to octa-PBDFs). The choice of congener should ideally match the degree of bromination of the target analyte as closely as possible.

-

Allow the surrogate to equilibrate with the sample matrix.

-

Perform extraction using an appropriate technique such as Soxhlet extraction with toluene or pressurized liquid extraction (PLE) with a suitable solvent mixture.

-

Concentrate the extract to a smaller volume.

-

2. Sample Cleanup

-

Objective: To remove interfering compounds from the sample extract that could co-elute with the target analytes and cause ion suppression or enhancement in the mass spectrometer.

-

Procedure:

-

Employ a multi-step cleanup procedure using a combination of acid/base washing and column chromatography.

-

A typical column setup includes multi-layer silica gel (with acidic and basic layers), alumina, and activated carbon.

-

Elute the different fractions containing PCDD/Fs, PCBs, and PBDFs/PXDFs separately.

-

3. GC-MS/MS Analysis

-

Objective: To separate the target analytes chromatographically and detect them with high selectivity and sensitivity using tandem mass spectrometry.

-

Procedure:

-

Inject the final extract onto a high-resolution gas chromatograph equipped with a capillary column suitable for separating dioxin and furan congeners (e.g., DB-5ms or equivalent).

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the native heptabromochloro-dibenzofuran and the ¹³C-labeled PBDF surrogate.

-

Optimize the collision energy for each transition to maximize signal intensity.

-

4. Quantification and Cross-Validation

-

Objective: To accurately quantify the concentration of heptabromochloro-dibenzofuran using the isotope dilution method and to validate the performance of the PBDF surrogate.

-

Procedure:

-

Calculate the concentration of heptabromochloro-dibenzofuran based on the ratio of the peak area of the native analyte to the peak area of the ¹³C-labeled PBDF surrogate.

-

Cross-Validation:

-

Analyze a set of quality control (QC) samples spiked with both a known concentration of native heptabromochloro-dibenzofuran (if a non-certified standard is available for this purpose) and the ¹³C-labeled PBDF surrogate.

-

In parallel, analyze QC samples spiked with a certified native PBDF standard and the same ¹³C-labeled PBDF surrogate.

-

Compare the recovery of the ¹³C-labeled PBDF surrogate in both sets of samples. The recoveries should be within an acceptable range (typically 70-130%) and demonstrate consistency across the two different native analytes.

-

Compare the relative response factors (RRFs) of the native heptabromochloro-dibenzofuran and the native PBDF standard relative to the ¹³C-labeled PBDF surrogate. While the absolute RRFs may differ, their consistency across a range of concentrations should be evaluated to ensure the surrogate provides a reliable measure of the native analyte's behavior.

-

-

Performance Data and Expected Outcomes

The following table summarizes typical performance data that can be expected when using a cross-validation approach with PBDF standards for the analysis of mixed halogenated dibenzofurans.

| Performance Parameter | Expected Range | Rationale and Key Considerations |

| Surrogate Recovery | 70 - 130% | Demonstrates the efficiency of the extraction and cleanup process. Consistent recovery across different matrices is a key indicator of method robustness. |

| Limit of Detection (LOD) | 0.1 - 1.0 pg/g | Dependent on the sample matrix and instrument sensitivity. Lower LODs are achievable in cleaner matrices. |

| Limit of Quantification (LOQ) | 0.5 - 5.0 pg/g | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |

| Linearity (R²) | > 0.995 | A high coefficient of determination for the calibration curve indicates a linear response of the instrument over the desired concentration range. |

| Relative Standard Deviation (RSD) | < 20% | For replicate measurements of QC samples, a low RSD indicates good method precision. |

Table 2: Expected Performance Metrics for the Cross-Validation of Heptabromochloro-dibenzofuran with PBDF Standards.

Logical Relationships in Cross-Validation

The following diagram illustrates the logical relationships and decision-making process in a cross-validation study.

Caption: Decision-making flowchart for cross-validation.

Conclusion and Future Perspectives

The cross-validation of heptabromochloro-dibenzofuran data with PBDF standards represents a robust and scientifically defensible approach to overcoming the analytical challenges posed by the lack of certified reference materials. By leveraging the power of isotope dilution GC-MS/MS and a carefully designed validation strategy, researchers can generate high-quality, reliable data for these environmentally and toxicologically significant compounds.

As research in this area progresses, the development and commercial availability of a wider range of mixed halogenated analytical standards will undoubtedly refine these methodologies further. Continued inter-laboratory studies and the eventual establishment of consensus TEFs for PXDD/Fs will be crucial steps in advancing our understanding of the risks associated with these emerging contaminants.

References

-

Myers, A. L., Mabury, S. A., & Reiner, E. J. (2012). Analysis of mixed halogenated dibenzo-p-dioxins and dibenzofurans (PXDD/PXDFs) in soil by gas chromatography tandem mass spectrometry (GC-MS/MS). Chemosphere, 87(9), 945–951. [Link]

-

Organtini, K. L., et al. (2015). Quantitative Analysis of Mixed Halogen Dioxins and Furans in Fire Debris Utilizing Atmospheric Pressure Ionization Gas Chromatography-Triple Quadrupole Mass Spectrometry. Analytical Chemistry, 87(21), 10834–10841. [Link]

-

Global Bioanalysis Consortium Harmonization Team. (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(5), 913–921. [Link]

-

Agilent Technologies. (2019). Determination of Ultratrace Polychlorinated Dibenzo-p-Dioxins and Dibenzofurans Using GC/MS/MS. Retrieved from [Link]

-

European Union Reference Laboratory for Dioxins and PCBs in Feed and Food. (2017). Guidance Document on Measurement Uncertainty for Laboratories performing PCDD/F and PCB Analysis using Isotope Dilution Mass Spectrometry. Retrieved from [Link]

-

Biotage. (2023). What is an Isotope Dilution Standard? Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Quality Assurance in Heptabromochloro-Dibenzofuran Analysis

This guide provides a comprehensive overview of the essential quality assurance (QA) and quality control (QC) criteria for the robust and defensible reporting of heptabromochloro-dibenzofuran (HBCDF) levels. Tailored for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the fundamental causality behind each experimental choice, ensuring the generation of scientifically sound data.

Introduction: The Analytical Challenge of Mixed Halogenated Dioxins

Heptabromochloro-dibenzofurans are a subclass of polyhalogenated dibenzo-p-dioxins and dibenzofurans (PHDDs/PHDFs), which are recognized as persistent organic pollutants (POPs).[1] Their extreme toxicity, persistence, and tendency to bioaccumulate necessitate monitoring at ultra-trace levels, often in the parts-per-quadrillion (ppq) range.[1][2] The analytical challenge is twofold: achieving the required sensitivity to detect these minute quantities and ensuring the unambiguous identification of specific congeners within complex environmental or biological matrices.

This guide establishes a framework for a self-validating analytical system, where every reported result is underpinned by a rigorous, transparent, and scientifically defensible QA/QC program. We will explore the gold-standard methodology, High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS), and compare it with increasingly adopted alternatives like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

The Pillars of Defensible Data: Core QA/QC Principles

A robust QA/QC program is built on four pillars that ensure the integrity of analytical results:

-

Specificity: The ability to assess unequivocally the target analyte in the presence of components that may be expected to be present. This is critical for differentiating HBCDF isomers from other halogenated compounds.

-

Accuracy: The closeness of the measured value to the true value. In trace analysis, accuracy is primarily governed by the effectiveness of the extraction and cleanup process and is assessed using spiked samples.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It measures the reproducibility of the method.

-

Sensitivity: The lowest concentration of the analyte that can be reliably detected and quantified. This is defined by the Method Detection Limit (MDL) and Minimum Level (ML) or Limit of Quantitation (LOQ).[2][3][4]

Analytical Methodologies: A Comparative Overview

The detection of HBCDFs demands highly sensitive and selective instrumentation. While the principles discussed apply broadly, the choice of analytical platform dictates specific performance criteria.

Gold Standard: High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

For decades, HRGC/HRMS has been the benchmark for dioxin and furan analysis, forming the basis of regulatory methods like US EPA Method 1613B.[1][2][5] Its strength lies in the mass spectrometer's ability to operate at a resolving power of ≥10,000, which physically separates the exact mass of the target analyte from most potential interferences.[2][5] This high resolution is the cornerstone of the method's exceptional selectivity and sensitivity.

Emerging Alternative: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS has gained popularity as a simpler and often more sensitive alternative to HRMS.[1][6] Instead of high resolution, it achieves selectivity through a two-stage mass filtering process (Multiple Reaction Monitoring or MRM). A precursor ion characteristic of the HBCDF is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the second quadrupole. This process effectively filters out noise and interferences. The US EPA has acknowledged that modern GC-MS/MS systems can meet the stringent quality control criteria of traditional magnetic sector-based methods.[6]

Critical QA/QC Criteria & Experimental Protocols

The following sections detail the essential QA/QC checks, explaining their purpose and providing standardized protocols. These procedures are largely adapted from the principles of US EPA Method 1613B, which, although written for chlorinated compounds, provides the universally accepted framework for all dioxin-like compound analysis.[2]

The Foundation of Accuracy: Isotope Dilution

Causality: The multi-step process of sample extraction, cleanup, and concentration is prone to analyte loss. The principle of isotope dilution corrects for these losses, providing the most accurate method for quantification. By adding a known amount of an isotopically-labeled analog of the target analyte (e.g., ¹³C-labeled HBCDF) to every sample before extraction, the labeled standard experiences the same procedural losses as the native analyte.[2][7] The concentration of the native analyte is then calculated relative to the recovery of this internal standard, effectively nullifying the impact of variable recovery.[7][8]

Experimental Protocol: Internal Standard Spiking

-

Preparation: Prepare a spiking solution containing known concentrations of ¹³C-labeled internal standards for each HBCDF homolog group being analyzed.

-

Spiking: Prior to extraction, add a precise volume of the internal standard spiking solution to every sample, method blank, and QC sample.

-

Equilibration: Allow the spiked sample to equilibrate to ensure the internal standards are incorporated into the sample matrix.

-

Analysis: After extraction and cleanup, a "recovery standard" (e.g., ¹³C₁₂-1,2,3,4-TCDD) is added just before analysis to provide a final check on the recovery of the internal standards themselves.[9]

-

Acceptance Criteria: The recovery of each internal standard must fall within a specified window (e.g., 25-150% for EPA Method 1613B) for the data to be considered valid. Deviations may indicate a problem with the extraction or cleanup process.

Assessing Contamination: Method Blanks

Causality: Given the ubiquitous nature of halogenated compounds and the ppq-level sensitivity of the analysis, contamination from laboratory glassware, solvents, or the ambient environment is a significant risk. A method blank (an analyte-free matrix like clean sand or reagent water) is processed and analyzed in exactly the same manner as the field samples to quantify any background contamination introduced by the laboratory.[9][10]

Experimental Protocol: Method Blank Analysis

-

Frequency: Analyze one method blank with every batch of 20 or fewer samples.[9]

-

Procedure: The method blank is spiked with the same internal standards as the samples and undergoes the identical extraction, cleanup, and analysis procedure.

-

Acceptance Criteria: The method blank should not contain any target HBCDFs at or above the Method Detection Limit (MDL). If contamination is detected, all samples in the associated batch must be re-processed, or the data must be appropriately qualified.

Ensuring Instrument Performance: Calibration

Causality: The instrument's response must be stable, linear, and reproducible to ensure that the signal measured corresponds accurately to a specific concentration. Initial and continuing calibration verifies this performance.

Experimental Protocol: Instrument Calibration

-

Initial Calibration: Analyze a series of at least five calibration solutions containing all target HBCDFs and labeled standards at different concentrations. This establishes the instrument's linear dynamic range.

-

Calibration Verification: At the beginning of each 12-hour analytical shift, analyze a mid-level calibration standard. The calculated concentration for each analyte must be within a specified limit (e.g., ±20%) of its true value.

-

Mass Resolution Check (HRMS): For HRMS instruments, the mass resolution must be verified daily to be ≥10,000.[5]

-

Acceptance Criteria: The relative response factors (RRFs) for each analyte in the initial calibration must have a relative standard deviation (RSD) of less than 20%. The ion abundance ratios for each analyte must be within ±15% of the theoretical value.

Measuring Accuracy and Precision: Spiked Samples

Causality: While internal standards correct for recovery on a per-sample basis, it is crucial to assess the overall performance and precision of the method in a clean matrix (Laboratory Control Sample) and in a representative sample matrix (Matrix Spike/Matrix Spike Duplicate).

-

Laboratory Control Sample (LCS): An LCS is a clean control matrix (like the method blank) spiked with a known quantity of the target analytes.[10] It measures the performance of the entire analytical method without the complications of sample matrix interferences, providing a clear measure of laboratory accuracy.[10]

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): An MS/MSD involves splitting a client sample into three aliquots. One is analyzed as is, while the other two are spiked with known amounts of target analytes.[11] This QC measure assesses the effect of the sample matrix on the accuracy and precision of the analysis.[10][11][12] Significant matrix interference can suppress or enhance the instrument's response.[11] The Relative Percent Difference (RPD) between the MS and MSD results is a key indicator of method precision.[10]

Experimental Protocol: LCS and MS/MSD Analysis

-

Frequency: Analyze one LCS and one MS/MSD pair per batch of 20 or fewer samples.

-

Spiking: Spike the LCS and MS/MSD samples with all target HBCDFs at a concentration near the midpoint of the calibration range.

-

Analysis: Process and analyze these QC samples identically to the field samples.

-

Calculations:

-

Percent Recovery (Accuracy): [(Spiked Sample Result - Unspiked Sample Result) / Spiked Amount] * 100

-

Relative Percent Difference (Precision): [|MS Result - MSD Result| / ((MS Result + MSD Result) / 2)] * 100

-

-